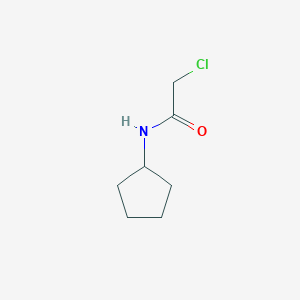

2-chloro-N-cyclopentylacetamide

Descripción general

Descripción

Métodos De Preparación

The synthesis of 2-chloro-N-cyclopentylacetamide typically involves the chlorination of 2-acetamido-2-methylcyclopentanone using iron(III) chloride as a catalyst . The reaction conditions include maintaining a controlled temperature and ensuring the purity of the reactants to achieve a high yield of the desired product . Industrial production methods may vary, but they generally follow similar principles of chlorination and amide formation.

Análisis De Reacciones Químicas

2-Chloro-N-cyclopentylacetamide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Anti-inflammatory Properties

Research indicates that 2-chloro-N-cyclopentylacetamide acts as an antagonist of the P2X7 receptor (P2X7R), which is implicated in several inflammatory conditions. P2X7R antagonists have shown promise in treating diseases such as rheumatoid arthritis, osteoarthritis, and multiple sclerosis by reducing inflammatory responses and improving functional recovery in animal models .

Treatment of Neurological Disorders

The compound has been studied for its potential in treating neurodegenerative diseases, including Alzheimer’s disease and Parkinson's disease. Its ability to modulate neuroinflammation makes it a candidate for addressing conditions that are mediated by abnormal P2X7R activity . Furthermore, it has been suggested that such antagonists could alleviate symptoms of depression and anxiety, which are often co-morbid with neurodegenerative disorders .

Antimalarial Activity

In vitro studies have demonstrated that derivatives of this compound exhibit antimalarial activity, with efficacy linked to their lipophilicity. This suggests that structural modifications can enhance their therapeutic potential against malaria .

Synthesis and Structure-Activity Relationship (SAR) Studies

The synthesis of this compound involves reacting cyclopentylamine with chloroacetyl chloride. SAR studies have indicated that modifications to the acetamide structure can significantly influence biological activity, particularly against various targets in cancer and infectious diseases .

Inhibitory Effects on Enzymes

Recent studies have developed potent inhibitors of human microsomal epoxide hydrolase (mEH) based on acetamide structures similar to this compound. These inhibitors have shown low nanomolar IC50 values, indicating strong potential for therapeutic applications in conditions where mEH plays a critical role .

Cancer Research

Research has also explored the compound's role in inhibiting glucose transporters in cancer cells, demonstrating its potential as an anti-glycolytic agent. This application is particularly relevant for targeting metabolic pathways in tumors, providing a novel approach to cancer treatment .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 2-chloro-N-cyclopentylacetamide involves its interaction with specific molecular targets. While detailed studies on its mechanism are limited, similar compounds have been shown to bind to specific enzymes or receptors, altering their activity. For example, 2-chloro-N-phenylacetamide, a related compound, has been shown to bind to ergosterol in fungal cell membranes, disrupting their function .

Comparación Con Compuestos Similares

2-Chloro-N-cyclopentylacetamide can be compared to other similar compounds such as 2-chloro-N-phenylacetamide and 2-chloro-N-methylacetamide. These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical reactivity and biological activity . The unique cyclopentyl group in this compound distinguishes it from these other compounds, potentially offering different interactions and applications in research.

Actividad Biológica

2-Chloro-N-cyclopentylacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article provides a comprehensive overview of its biological activity, focusing on recent findings, mechanisms of action, and implications for therapeutic use.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 161.63 g/mol. The presence of a chlorine atom and a cyclopentyl group in its structure contributes to its unique biological properties.

Antimicrobial Activity

Chloroacetamides have been shown to possess broad-spectrum antimicrobial activity. A study evaluating various chloroacetamides found that they were effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while demonstrating moderate effectiveness against E. coli and Candida albicans .

- Structure-Activity Relationship (SAR) :

Case Studies

Several case studies have investigated the biological activities of chloroacetamides:

- Antifungal Efficacy : A study found that chloroacetamides could effectively inhibit fluconazole-resistant strains, highlighting their potential as alternative treatments in cases where conventional antifungals fail .

- Antimicrobial Spectrum : Research demonstrated that specific derivatives showed promising results against both bacterial and fungal pathogens, reinforcing the need for further exploration of structural modifications to enhance efficacy .

Summary Table of Biological Activities

| Compound | Activity Type | MIC (µg/mL) | MFC (µg/mL) | Biofilm Inhibition (%) |

|---|---|---|---|---|

| 2-Chloro-N-phenylacetamide | Antifungal | 128-256 | 512-1024 | Up to 92 |

| N-(4-Chlorophenyl) chloroacetamide | Antimicrobial | Not specified | Not specified | Not specified |

| This compound | Potentially similar based on structure | TBD | TBD | TBD |

Propiedades

IUPAC Name |

2-chloro-N-cyclopentylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO/c8-5-7(10)9-6-3-1-2-4-6/h6H,1-5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWLIYWNXLKVGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363998 | |

| Record name | 2-chloro-N-cyclopentylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125674-23-9 | |

| Record name | 2-chloro-N-cyclopentylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.